molecular formula C11H16N2O2 B8295331 2-Anilinoethylcarbamic acid ethyl ester

2-Anilinoethylcarbamic acid ethyl ester

Cat. No. B8295331
M. Wt: 208.26 g/mol
InChI Key: QMSDKYHJBCMIQY-UHFFFAOYSA-N
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Patent
US04381401

Procedure details

A mixture of aniline hydrochloride (8.7 g, 66.9 mmole), N-carboethoxy-2-oxazolidinone (10.1 g, 63.5 mmole) and 25 ml of 2-(2-methoxyethoxy)ethanol was heated to 160° C. Gas evolution began occurring at 140° C. and continued for 3 hours. The dark homogenous reaction solution was allowed to cool to ambient temperature and worked up according to the procedure described in Example 1. Distillation at 170° C. (0.5 mm) gave a 26 percent yield of a clear oil which slowly solidified on standing.
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
N-carboethoxy-2-oxazolidinone
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Yield
26%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([N:14]1[CH2:18][CH2:17]OC1=O)([O:11][CH2:12][CH3:13])=[O:10].COCCOCCO>>[CH2:12]([O:11][C:9](=[O:10])[NH:14][CH2:18][CH2:17][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1)[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
Cl.NC1=CC=CC=C1
Name
N-carboethoxy-2-oxazolidinone
Quantity
10.1 g
Type
reactant
Smiles
C(=O)(OCC)N1C(OCC1)=O
Name
Quantity
25 mL
Type
reactant
Smiles
COCCOCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
began occurring at 140° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
DISTILLATION
Type
DISTILLATION
Details
Distillation at 170° C. (0.5 mm)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(NCCNC1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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